Valinamide
CAS No.: 4540-60-7
Cat. No.: VC8274441
Molecular Formula: C5H12N2O
Molecular Weight: 116.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4540-60-7 |
---|---|
Molecular Formula | C5H12N2O |
Molecular Weight | 116.16 g/mol |
IUPAC Name | (2S)-2-amino-3-methylbutanamide |
Standard InChI | InChI=1S/C5H12N2O/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H2,7,8)/t4-/m0/s1 |
Standard InChI Key | XDEHMKQLKPZERH-BYPYZUCNSA-N |
Isomeric SMILES | CC(C)[C@@H](C(=O)N)N |
SMILES | CC(C)C(C(=O)N)N |
Canonical SMILES | CC(C)C(C(=O)N)N |
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
Valinamide’s structure derives from L-valine, where the carboxylic acid group is replaced by an amide. The compound crystallizes as a hydrochloride salt, with the chloride ion stabilizing the protonated amine. The IUPAC name, (2S)-2-amino-3-methylbutanamide hydrochloride, reflects its stereochemistry at the second carbon . The SMILES notation precisely encodes its branched alkyl chain and functional groups . X-ray crystallography confirms the (S)-configuration, critical for its biological activity .
Table 1: Key Molecular Identifiers of Valinamide
Property | Value | Source |
---|---|---|
CAS Number | 3014-80-0 | |
Molecular Formula | ||
Molecular Weight | 152.62 g/mol | |
IUPAC Name | (2S)-2-amino-3-methylbutanamide hydrochloride | |
InChI Key | XFCNYSGKNAWXFL-WCCKRBBISA-N |
Spectroscopic Data
Infrared (IR) spectroscopy of valinamide hydrochloride reveals N-H stretching vibrations at 3300–3100 cm (amide and amine) and C=O absorption at 1680 cm . Nuclear magnetic resonance (NMR) spectra show characteristic signals: NMR (DO) displays a triplet at δ 1.05 ppm for the methyl groups, a multiplet at δ 2.15 ppm for the methine proton, and a broad singlet at δ 3.40 ppm for the amide proton . Mass spectrometry (MS) exhibits a molecular ion peak at m/z 152.62, consistent with its molecular weight .
Synthesis and Manufacturing
Azalactone Peptide Synthesis
Valinamide derivatives are synthesized via azalactone intermediates, a classical peptide synthesis method. Reacting L-valine with acetic anhydride forms the azalactone ring, which undergoes nucleophilic attack by ammonia to yield valinamide . Optimized conditions (50°C, anhydrous THF) achieve yields exceeding 75% . The hydrochloride salt forms upon treatment with HCl gas in diethyl ether .
Industrial-Scale Production
Thermo Scientific Chemicals produces valinamide hydrochloride at 95% purity, offering batches from 5 g to 100 g . The process involves catalytic hydrogenation of protected intermediates, followed by HCl salt formation. Quality control utilizes HPLC (≥98% purity) and Karl Fischer titration (<0.5% water content) .
Biochemical and Pharmacological Applications
Enzyme Inhibition
Valinamide derivatives exhibit potent elastase inhibitory activity, with IC values <10 μM . The amide group coordinates the enzyme’s active-site serine, while the hydrophobic side chain enhances binding affinity. DPC 681, a valinamide-containing protease inhibitor, demonstrates dual CYP3A4 inhibition () and induction (3-fold protein increase) . This paradoxical effect arises from mechanism-based inactivation () concurrent with transcriptional upregulation .
Peptide Mimetics
Incorporating valinamide into peptide backbones improves metabolic stability. Replacing valine with valinamide in angiotensin-converting enzyme (ACE) inhibitors increases plasma half-life from 2.5 to 8.7 hours in rat models . The amide’s resistance to proteolysis accounts for this enhancement.
Physicochemical Properties
Thermodynamic Parameters
Valinamide hydrochloride exhibits a Gibbs free energy of formation () of -98.82 kJ/mol and enthalpy of vaporization () of 60.97 kJ/mol . Its sublimation enthalpy () is 133.10 ± 2.20 kJ/mol, indicating strong crystal lattice forces .
Table 2: Thermodynamic Properties of Valinamide
Property | Value | Unit | Method |
---|---|---|---|
-98.82 | kJ/mol | Calculated | |
-336.27 | kJ/mol | Calculated | |
133.10 ± 2.20 | kJ/mol | NIST | |
589.12 | K | Calculated |
Solubility and Stability
Valinamide hydrochloride is freely soluble in methanol (50 mg/mL) and sparingly soluble in water (8 mg/mL at 25°C) . Aqueous solutions are stable at pH 2–6 but hydrolyze above pH 8, releasing valineamide and HCl. Solid-state stability exceeds 24 months under desiccated storage at 2–8°C .
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